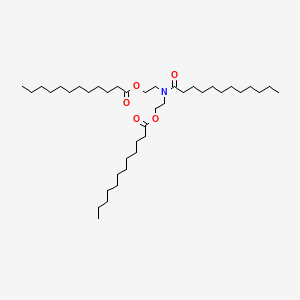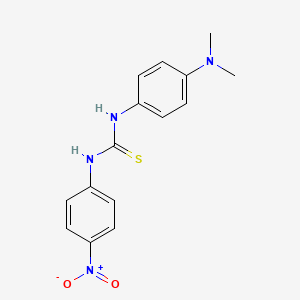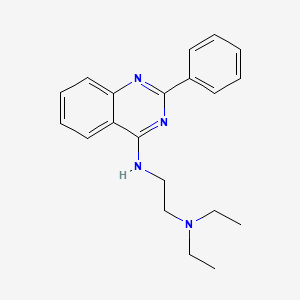
N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity, making it a valuable molecule in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline ring. This intermediate is then reacted with diethylamine and ethylenediamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the synthesis of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinazoline core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Methylethylenediamine: Another diamine with similar structural features but different functional groups.
N,N-Dimethylethylenediamine: Shares the ethylenediamine backbone but with different substituents.
Uniqueness
N1,N1-Diethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine is unique due to its quinazoline core, which imparts specific biological activities not found in simpler diamines. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
CAS No. |
802577-51-1 |
|---|---|
Molecular Formula |
C20H24N4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H24N4/c1-3-24(4-2)15-14-21-20-17-12-8-9-13-18(17)22-19(23-20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,22,23) |
InChI Key |
KVFGFYCJHWRPGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



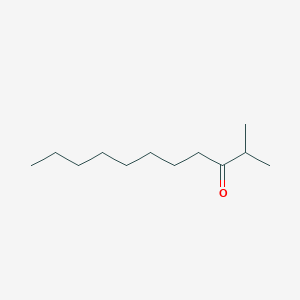

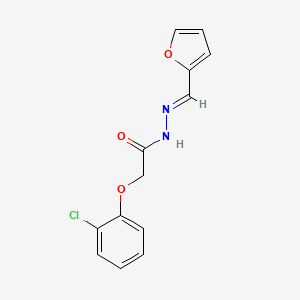
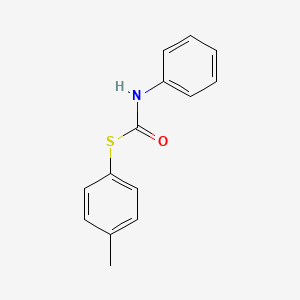
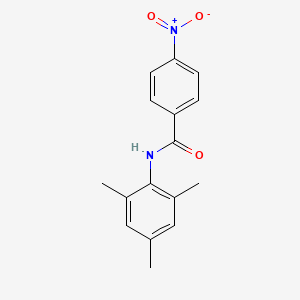
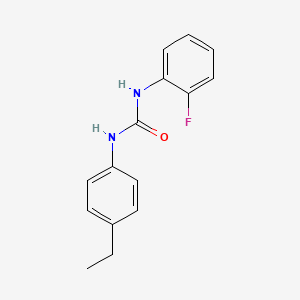
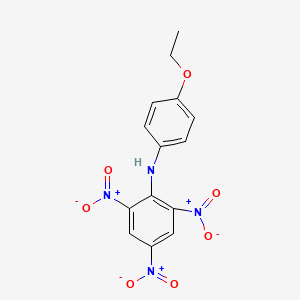
![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)
![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
